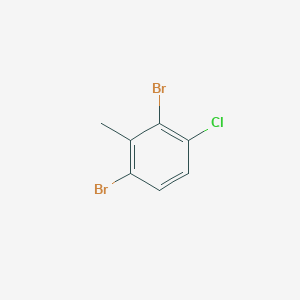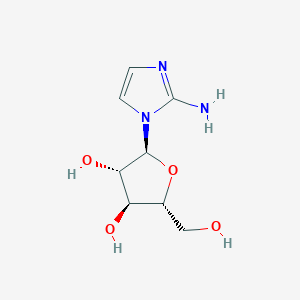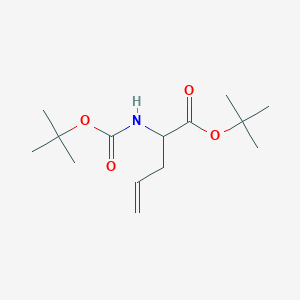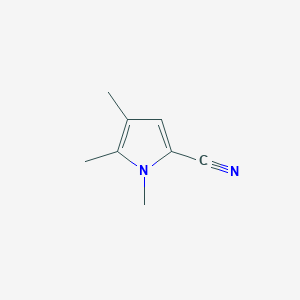
1,4,5-Trimethyl-1H-pyrrole-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,5-Trimethyl-1H-pyrrole-2-carbonitrile is a nitrogen-containing heterocyclic compound with the molecular formula C8H10N2. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. Pyrrole and its derivatives are known for their diverse biological and medicinal properties, making them significant in various fields of research and industry .
准备方法
The synthesis of 1,4,5-Trimethyl-1H-pyrrole-2-carbonitrile typically involves the reaction of pyrrole with methylating agents under specific conditions. One common method includes the reaction of pyrrole with methyl acrylate in the presence of a base to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
1,4,5-Trimethyl-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where the compound reacts with electrophiles to form substituted products.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like methanol or dichloromethane. .
科学研究应用
1,4,5-Trimethyl-1H-pyrrole-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 1,4,5-Trimethyl-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific derivative and its application .
相似化合物的比较
1,4,5-Trimethyl-1H-pyrrole-2-carbonitrile can be compared with other pyrrole derivatives such as:
1,5-Dimethyl-2-pyrrolecarbonitrile: Similar in structure but with different methyl group positions, leading to varied chemical properties.
3-Ethyl-2,4,5-trimethyl-1H-pyrrole: Another derivative with additional ethyl substitution, affecting its reactivity and applications.
Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings and exhibit different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
分子式 |
C8H10N2 |
|---|---|
分子量 |
134.18 g/mol |
IUPAC 名称 |
1,4,5-trimethylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C8H10N2/c1-6-4-8(5-9)10(3)7(6)2/h4H,1-3H3 |
InChI 键 |
NCPKEUGVAYKKGH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(C(=C1)C#N)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


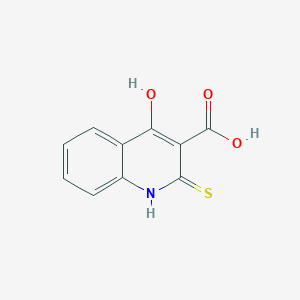

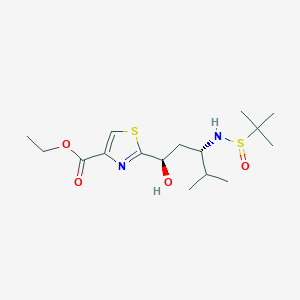

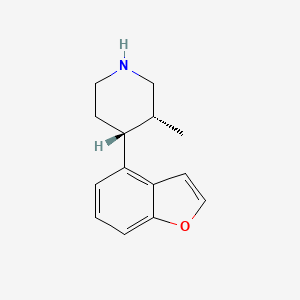
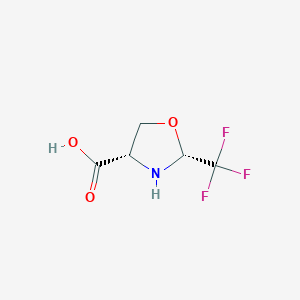
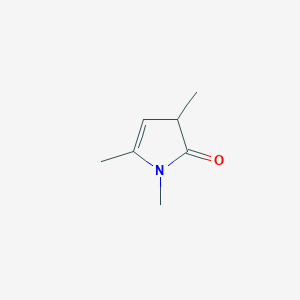
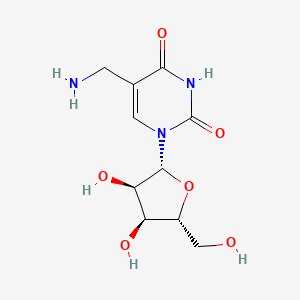
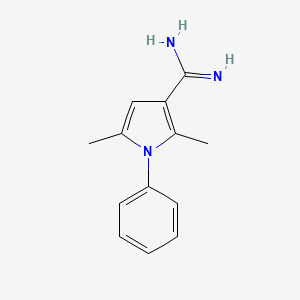
![3-(Cyclopropylmethyl)-8-(trifluoromethyl)-7-vinyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12866528.png)

